N-Succinimidyl S-acetylthioacetate (SATA)

Übersicht

Beschreibung

N-Succinimidyl-S-Acetylthioacetat ist eine chemische Verbindung, die in der Proteinmodifikation und Biokonjugation weit verbreitet ist. Es führt Sulfhydryl-Gruppen in Proteine und andere Amin-haltige Moleküle in geschützter Form ein, die später für weitere Reaktionen freigelegt werden können. Diese Verbindung ist besonders wertvoll im Bereich der Biochemie und Molekularbiologie, da sie die Bildung stabiler Amidbindungen und spaltbarer Disulfidbindungen ermöglicht.

Wissenschaftliche Forschungsanwendungen

N-Succinimidyl-S-Acetylthioacetat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird bei der Synthese komplexer Moleküle und bei der Modifikation von Polymeren verwendet.

Biologie: Die Verbindung wird in Proteinmarkierungs- und Vernetzungsstudien eingesetzt, um Protein-Protein-Interaktionen und Proteinstrukturen zu untersuchen.

Medizin: Es wird bei der Entwicklung gezielter Arzneistoff-Abgabesysteme und bei der Konjugation von therapeutischen Wirkstoffen an Antikörper verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-Succinimidyl-S-Acetylthioacetat beinhaltet die Bildung einer stabilen Amidbindung zwischen dem N-Hydroxysuccinimidester und primären Aminen. Diese Reaktion setzt N-Hydroxysuccinimid als Nebenprodukt frei. Die Acetylgruppe schützt die Sulfhydryl-Gruppe während der Lagerung und Handhabung. Bei der Behandlung mit Hydroxylaminhydrochlorid wird die Acetylgruppe entfernt, wodurch die reaktive Sulfhydryl-Gruppe freigelegt wird, die dann an weiteren Konjugationsreaktionen teilnehmen kann .

Wirkmechanismus

Target of Action

SATA primarily targets proteins, specifically the primary amines present in proteins . These primary amines are typically found in lysine residues and the amino termini of proteins .

Mode of Action

SATA reacts with these primary amines to form stable amide bonds . This reaction results in the addition of protected sulfhydryl groups to the proteins . The sulfhydryl groups are added in a protected form, which allows for long-term storage of the sulfhydryl-modified molecule .

Biochemical Pathways

The primary biochemical pathway involved in SATA’s mechanism of action is the formation of disulfide bonds . SATA can form cleavable disulfide bonds with other sulfhydryl-containing molecules . This is particularly important in protein chemistry and modification reactions, where the presence of sulfhydryl groups or disulfides can significantly influence the structure and function of proteins .

Pharmacokinetics

The compound’s ability to form stable amide bonds with proteins suggests that it may have a significant impact on the bioavailability of these proteins .

Result of Action

The result of SATA’s action is the modification of proteins through the addition of protected sulfhydryl groups . This modification can be reversed when needed for conjugation reactions by treating the modified molecule with hydroxylamine to expose the labile sulfhydryl group .

Action Environment

The action of SATA is influenced by environmental factors such as pH and temperature. The reaction conditions for SATA are mild and non-denaturing, which helps preserve protein activity . Furthermore, the modified molecule can be stored indefinitely, suggesting that SATA is stable under typical storage conditions .

Biochemische Analyse

Biochemical Properties

N-Succinimidyl-S-acetylthioacetate reacts with primary amines, such as lysine residues in proteins, to form stable amide bonds . This reaction introduces a protected sulfhydryl group that can be deprotected by hydroxylamine . The sulfhydryl group can then form cleavable disulfide bonds with other sulfhydryl-containing molecules . This property allows N-Succinimidyl-S-acetylthioacetate to play a significant role in protein chemistry and modification reactions .

Molecular Mechanism

N-Succinimidyl-S-acetylthioacetate exerts its effects at the molecular level through its interaction with primary amines. It contains an N-hydroxysuccinimide (NHS) ester, which forms a stable, covalent amide bond with primary amines, such as lysine residues and the amino termini of proteins . This reaction releases NHS as a by-product . The resulting amide bond is stable, allowing the modified molecule to be stored indefinitely .

Temporal Effects in Laboratory Settings

N-Succinimidyl-S-acetylthioacetate allows long-term storage of the sulfhydryl-modified molecule

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

N-Succinimidyl-S-Acetylthioacetat wird durch die Reaktion von N-Hydroxysuccinimid mit S-Acetylthioessigsäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Esterbindung zwischen dem N-Hydroxysuccinimid und der S-Acetylthioessigsäure zu erleichtern. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Dimethylformamid unter milden Bedingungen durchgeführt, um die Zersetzung der Reaktanten zu verhindern .

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von N-Succinimidyl-S-Acetylthioacetat ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und präziser Steuerung der Reaktionsparameter, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Techniken wie Rekristallisation oder Chromatographie gereinigt, um alle Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Reaktionstypen

N-Succinimidyl-S-Acetylthioacetat unterliegt hauptsächlich Substitutionsreaktionen, bei denen der N-Hydroxysuccinimidester mit primären Aminen reagiert, um stabile Amidbindungen zu bilden. Die Verbindung unterliegt auch Deprotektionsreaktionen, bei denen die Acetylgruppe entfernt wird, um die Sulfhydryl-Gruppe freizulegen .

Häufige Reagenzien und Bedingungen

Deprotektionsreaktionen: Die Deprotektion der Sulfhydryl-Gruppe wird mit Hilfe von Hydroxylaminhydrochlorid in einer gepufferten Lösung erreicht.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind amidgebundene Konjugate und freie Sulfhydryl-haltige Moleküle, die weiter mit anderen Sulfhydryl-reaktiven Vernetzern reagieren können, um Disulfidbindungen zu bilden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Succinimidyl-3-(2-Pyridyldithio)propionat (SPDP): Ähnlich wie N-Succinimidyl-S-Acetylthioacetat führt SPDP Sulfhydryl-Gruppen in Proteine ein, verwendet aber eine andere Schutzgruppe.

Traut’s Reagenz (2-Iminothiolan): Dieses Reagenz führt ebenfalls Sulfhydryl-Gruppen in Proteine ein, hat aber keine Schutzgruppe, wodurch es während der Lagerung weniger stabil ist.

Einzigartigkeit

N-Succinimidyl-S-Acetylthioacetat ist einzigartig in seiner Fähigkeit, geschützte Sulfhydryl-Gruppen einzuführen, die über einen längeren Zeitraum gelagert und später bei Bedarf freigelegt werden können. Dieses Merkmal macht es besonders wertvoll für Anwendungen, die eine langfristige Lagerung und präzise Kontrolle über den Zeitpunkt der Freigabe der Sulfhydryl-Gruppe erfordern .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-acetylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-5(10)15-4-8(13)14-9-6(11)2-3-7(9)12/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCQLSRLQIPNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227719 | |

| Record name | N-Hydroxysuccinimide S-acetylthioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76931-93-6 | |

| Record name | N-Hydroxysuccinimide S-acetylthioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076931936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxysuccinimide S-acetylthioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Succinimidyl S-Acetylthioglycolate [Cross-linking Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

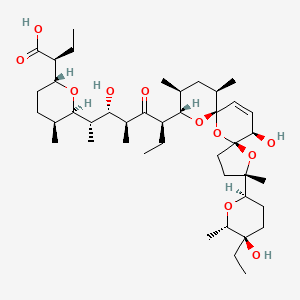

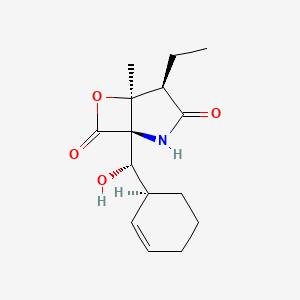

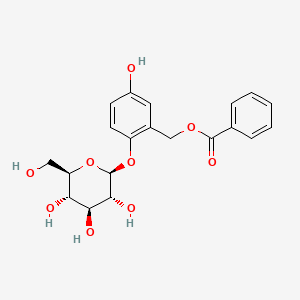

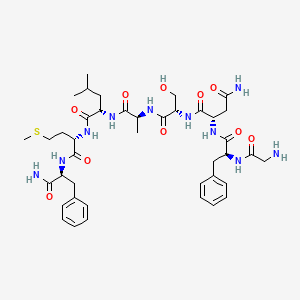

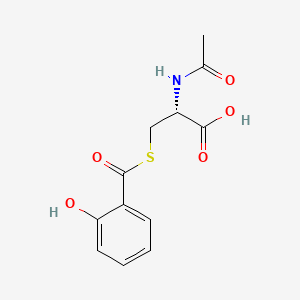

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1681399.png)

![(3aR,4S,6Z,10E,11aR)-4-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1681407.png)

![(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione](/img/structure/B1681414.png)